molecular formula C12H14BrClN4 B13160778 6-Bromo-4-(piperazin-1-yl)quinazoline hydrochloride

6-Bromo-4-(piperazin-1-yl)quinazoline hydrochloride

Katalognummer: B13160778
Molekulargewicht: 329.62 g/mol
InChI-Schlüssel: KFSQHOHPFYTLCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4-(piperazin-1-yl)quinazoline hydrochloride is a chemical compound with the molecular formula C12H13BrN4·HCl It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(piperazin-1-yl)quinazoline hydrochloride typically involves the following steps:

    Bromination: The starting material, quinazoline, undergoes bromination to introduce a bromine atom at the 6-position.

    Piperazine Substitution: The brominated quinazoline is then reacted with piperazine to introduce the piperazinyl group at the 4-position.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment could enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-4-(piperazin-1-yl)quinazoline hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The quinazoline ring can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The piperazinyl group can participate in coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinazoline derivatives, while oxidation and reduction can modify the functional groups on the quinazoline ring.

Wissenschaftliche Forschungsanwendungen

6-Bromo-4-(piperazin-1-yl)quinazoline hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Bromo-4-(piperazin-1-yl)quinazoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinyl group can enhance binding affinity and selectivity towards these targets. The quinazoline core can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound-target complex .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Bromo-4-(piperazin-1-yl)quinazoline hydrochloride is unique due to the presence of both the bromine atom and the piperazinyl group, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and binding affinity, making it a valuable scaffold in drug discovery .

Eigenschaften

Molekularformel

C12H14BrClN4

Molekulargewicht

329.62 g/mol

IUPAC-Name

6-bromo-4-piperazin-1-ylquinazoline;hydrochloride

InChI

InChI=1S/C12H13BrN4.ClH/c13-9-1-2-11-10(7-9)12(16-8-15-11)17-5-3-14-4-6-17;/h1-2,7-8,14H,3-6H2;1H

InChI-Schlüssel

KFSQHOHPFYTLCH-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=NC=NC3=C2C=C(C=C3)Br.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.